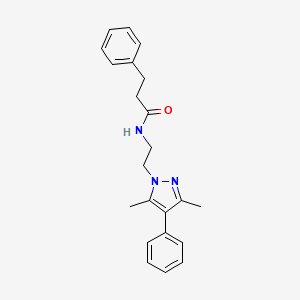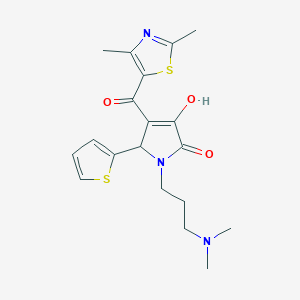
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine is an organic compound that belongs to the class of hydroxylamines These compounds are characterized by the presence of a hydroxylamine functional group, which consists of an amine (NH2) group bonded to a hydroxyl (OH) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine typically involves the following steps:
Formation of the dihydroindene structure: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Formation of the hydroxylamine group: This can be done through the reduction of nitro compounds or the reaction of oximes with reducing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the production of materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylhydroxylamine: A simpler compound with a similar hydroxylamine group.
Indene derivatives: Compounds with similar dihydroindene structures but different substituents.
Hydroxylamine derivatives: Other compounds containing the hydroxylamine functional group.
Uniqueness
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine is unique due to its specific combination of a phenyl group and a dihydroindene structure, which may confer distinct chemical and biological properties compared to other hydroxylamine derivatives.
Propiedades
IUPAC Name |
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQSTNQPVSGLIM-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)
![N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2656664.png)
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2656665.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656669.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2656670.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2656673.png)
![6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2656677.png)
![8-(2,4-difluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2656682.png)

